molecular formula C23H22N4O2S B2690897 2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE CAS No. 537668-61-4

2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE

Cat. No.: B2690897
CAS No.: 537668-61-4
M. Wt: 418.52
InChI Key: OHKTWFHDALUOPU-UHFFFAOYSA-N
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Description

2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE typically involves multiple steps, starting from readily available starting materials. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as N-methyl-2-pyrrolidone .

Industrial Production Methods

the principles of green chemistry and catalysis are often employed to optimize the yield and reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects . The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE apart is its complex structure, which allows for multiple points of interaction with biological targets. This complexity enhances its potential as a therapeutic agent and a versatile tool in scientific research .

Properties

IUPAC Name

2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c28-19(26-13-7-2-8-14-26)15-30-23-25-20-17-11-5-6-12-18(17)24-21(20)22(29)27(23)16-9-3-1-4-10-16/h1,3-6,9-12,24H,2,7-8,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKTWFHDALUOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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